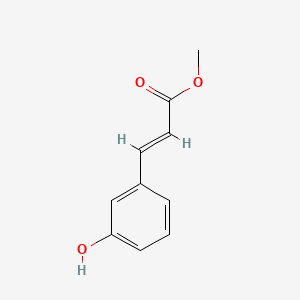
Methyl trans-3-Hydroxycinnamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl trans-3-Hydroxycinnamate is a derivative of hydroxycinnamates, which are among the most widely distributed plant phenylpropanoids . It is also known as (E)-3-(3-Hydroxyphenyl)acrylic acid or m-Coumaric acid . It is functionally related to a 4-coumaric acid .
Synthesis Analysis
Hydroxycinnamates, including Methyl trans-3-Hydroxycinnamate, are secondary plant metabolites of phenylalanine, and to a lesser extent, tyrosine via the action of phenylalanine ammonia lyase (PAL) or tyrosine ammonia lyase (TAL) . One of the lines known as cinnamon basil (line MC) is reported for its production of methyl cinnamate in sizable amounts by the activity of a novel carboxyl methyl-transferase designated as p-coumaric/cinnamic acid carboxyl methyl-transferase (CCMT) .Molecular Structure Analysis
The Methyl trans-3-Hydroxycinnamate molecule contains a total of 23 bond(s). There are 13 non-H bond(s), 8 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aliphatic) and 1 aromatic hydroxyl(s) .Chemical Reactions Analysis
Hydroxycinnamates render antioxidant activity by scavenging hydroxyl radical, superoxide radical anion, several organic radicals, peroxyl radical, peroxinitrite and singlet oxygen, among others . They also exhibit antioxidant activity as chain-breaking antioxidants and reducing agents .Physical And Chemical Properties Analysis
The linear formula of Methyl trans-3-Hydroxycinnamate is HOC6H4CH=CHCO2H . Its CAS Number is 14755-02-3 and its molecular weight is 164.16 .Aplicaciones Científicas De Investigación
- Hydroxycinnamates, including methyl trans-3-Hydroxycinnamate, exhibit potent antioxidant activity. They scavenge free radicals such as hydroxyl radicals, superoxide anions, and peroxyl radicals, contributing to cellular protection against oxidative stress .
Antioxidant Properties
Direcciones Futuras
While there is a substantial body of evidence for the in vitro antioxidant activity of hydroxycinnamates, there is a clear gap for in vivo information . Future research could focus on filling this gap and exploring the potential health benefits of Methyl trans-3-Hydroxycinnamate and other hydroxycinnamates.
Propiedades
IUPAC Name |
methyl (E)-3-(3-hydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7,11H,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKALKWFZXXGNJD-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl trans-3-Hydroxycinnamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

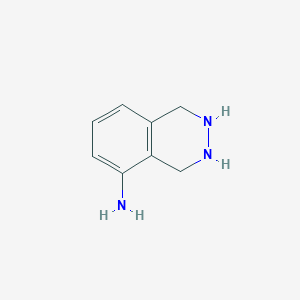
![2-Chloro-N-[2-(2-methylpyrrolidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B2647969.png)
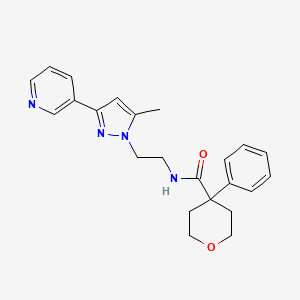
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)isonicotinamide](/img/structure/B2647971.png)
![1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2647973.png)
![(3S)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride](/img/structure/B2647974.png)
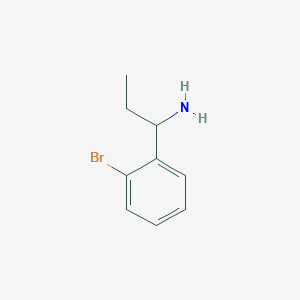
![2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2647978.png)
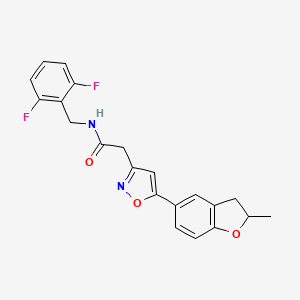
![[(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]amine dihydrochloride](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide](/img/structure/B2647983.png)
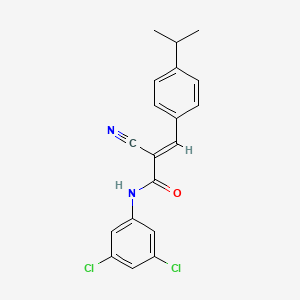
![(1S,3R,E)-3-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)-1,2,2-trimethylcyclopentanecarbohydrazide](/img/structure/B2647988.png)
![1-(3,4-Dichlorophenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2647989.png)